molecular formula C19H20FN3 B1390322 4-(4-benzylpiperazin-1-yl)-5-fluoro-1H-indole CAS No. 1171918-02-7

4-(4-benzylpiperazin-1-yl)-5-fluoro-1H-indole

Cat. No.: B1390322
CAS No.: 1171918-02-7
M. Wt: 309.4 g/mol
InChI Key: TYGZEOFXXLXXGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized through the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one (compound 6) with various substituted aromatic aldehydes using sodium cyanoborohydride in methanol. The resulting 4-(4-benzylpiperazin-1-yl)-5-fluoro-1H-indole derivatives (7a–7j) were purified and characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring with a fluorine atom at position 5 and a benzylpiperazine moiety attached at position 4. The piperazine ring contributes to its biological activity .

Mechanism of Action

The mechanism of action likely involves interactions with biological targets. Docking studies with the crystal structure of oxidoreductase proteins (PDB ID 1XDQ and 3QLS) suggest potential binding modes and correlate with the observed inhibitory potency of the derivatives .

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-5-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3/c20-17-6-7-18-16(8-9-21-18)19(17)23-12-10-22(11-13-23)14-15-4-2-1-3-5-15/h1-9,21H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGZEOFXXLXXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC4=C3C=CN4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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